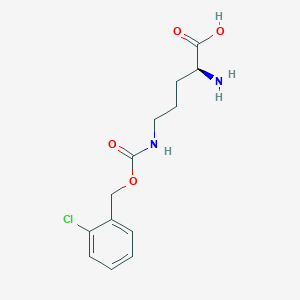

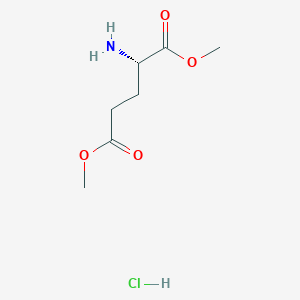

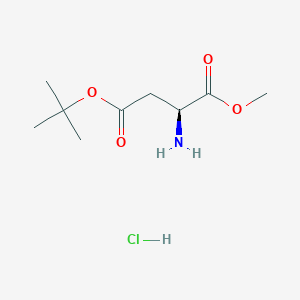

H-Asp(OtBu)-OMe.HCl

説明

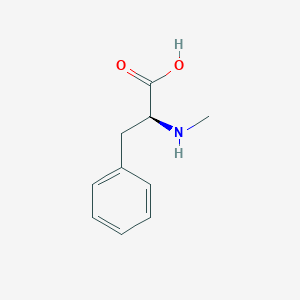

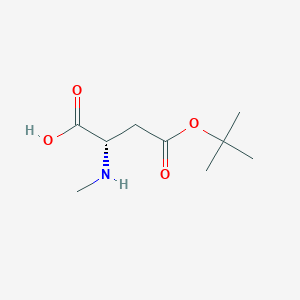

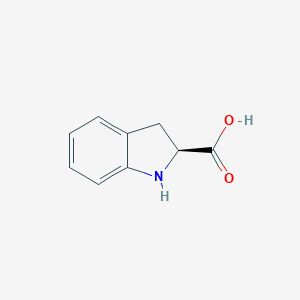

H-Asp(OtBu)-OMe.HCl, also known as Aspartic acid tert-butyl ester hydrochloride, is an important organic compound that is widely used in the scientific community. It is a versatile compound that can be used in a variety of applications, including synthesis, research, and laboratory experiments. HCl.

科学的研究の応用

Peptide Synthesis

H-Asp(OtBu)-OMe.HCl: is primarily used in the synthesis of peptides. The OtBu (tert-butyl) group protects the aspartic acid side chain during the peptide assembly process. This compound is particularly useful in solid-phase peptide synthesis (SPPS) where it can be incorporated into growing peptide chains without unwanted side reactions .

Proteomics Research

In proteomics, H-Asp(OtBu)-OMe.HCl is utilized to study protein structures and functions. It aids in the synthesis of peptides that mimic parts of proteins, which are then used in mass spectrometry to identify and quantify proteins in complex biological samples .

Drug Development

This compound is instrumental in the development of new drugs. By facilitating the creation of peptide-based drugs, researchers can design and synthesize potential therapeutic agents that target specific proteins or pathways involved in diseases .

Bioconjugation

H-Asp(OtBu)-OMe.HCl: is used in bioconjugation techniques where peptides are attached to other molecules, such as drugs or fluorescent tags. This process is crucial for creating targeted drug delivery systems and diagnostic tools .

Enzyme Inhibition Studies

Researchers use H-Asp(OtBu)-OMe.HCl to create peptides that act as enzyme inhibitors. These peptides can bind to the active sites of enzymes, blocking their function, which is a common strategy in studying enzyme mechanisms and designing enzyme inhibitors .

Material Science

In material science, peptides synthesized using H-Asp(OtBu)-OMe.HCl can be used to create self-assembling materials. These materials have applications in creating nanoscale devices and structures .

作用機序

Target of Action

H-Asp(OtBu)-OMe.HCl, also known as H-ASP(OTBU)-OME HCL, is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the synthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid.

Mode of Action

The exact mode of action of H-Asp(OtBu)-OMeAs an aspartic acid derivative, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Result of Action

The molecular and cellular effects of H-Asp(OtBu)-OMe.HCl’s action are likely to be diverse, given the wide range of proteins that incorporate aspartic acid. The compound may influence protein synthesis, hormone secretion, and metabolic processes .

特性

IUPAC Name |

4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYKWYAIJZEDNG-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30553478 | |

| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2673-19-0 | |

| Record name | 4-tert-Butyl 1-methyl L-aspartate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30553478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。